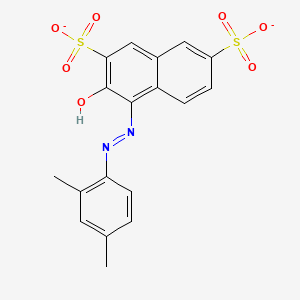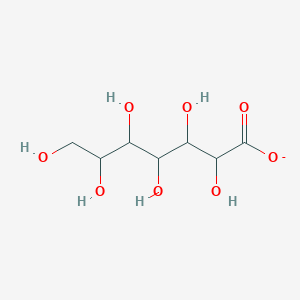![molecular formula C14H16NOS+ B1228356 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium](/img/structure/B1228356.png)
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium: is a pyridinium ion obtained by protonation of the pyridine nitrogen of GS4012 free base. It is a compound with the molecular formula C14H16NOS and a net charge of +1 . The compound is known for its role as a potent inducer of vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation .
準備方法
化学反応の分析
Types of Reactions: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound is likely to participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyridinium compounds .
科学的研究の応用
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium involves its ability to induce VEGF and VEGF-mediated vessel formation. The compound upregulates VEGF, which correlates with its ability to suppress the gridlock/coarctation phenotype in zebrafish and stimulate tubule network formation in human umbilical vein endothelial cells . The molecular targets and pathways involved include VEGF receptors and downstream signaling pathways that promote angiogenesis .
類似化合物との比較
- 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}pyridine
- Pyridine, 4-[2-[(4-methoxyphenyl)thio]ethyl]-
Comparison: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium is unique due to its potent ability to induce VEGF and VEGF-mediated vessel formation. While similar compounds may share structural features, this compound stands out for its specific biological activity and applications in angiogenesis research .
特性
分子式 |
C14H16NOS+ |
|---|---|
分子量 |
246.35 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3/p+1 |
InChIキー |
IUWQYMDPRUPDGB-UHFFFAOYSA-O |
SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
正規SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1228276.png)
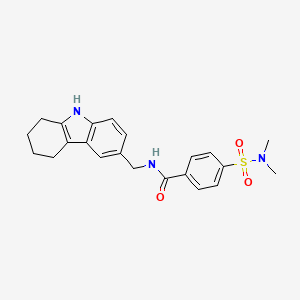
![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(phenylmethyl)-2-imidazo[4,5-b]pyridinyl]thio]acetamide](/img/structure/B1228279.png)
![7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl acetate](/img/structure/B1228284.png)
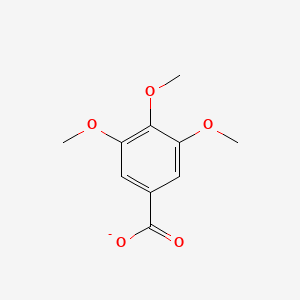
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)
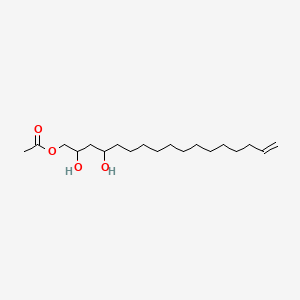
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
